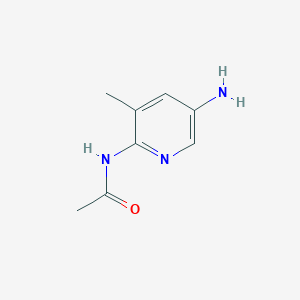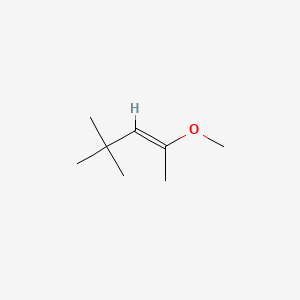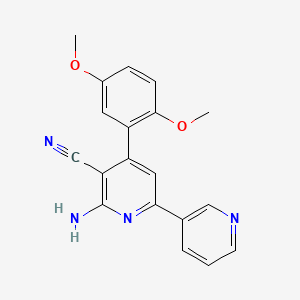![molecular formula C18H26O2Si2 B14175162 (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] CAS No. 922736-77-4](/img/structure/B14175162.png)
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is an organosilicon compound characterized by its unique structure, which includes ethynyl groups attached to a phenylene ring and ethoxy(dimethyl)silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the precursor.
Sonogashira Coupling Reaction: This reaction is employed to introduce ethynyl groups. The reaction involves the coupling of the precursor with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: While the laboratory synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The ethynyl groups in the compound can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogenated phenylene derivatives.
Chemistry:
Polymer Synthesis: The compound is used as a monomer in the synthesis of conductive polymers and advanced materials.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry:
Nanotechnology: The compound is used in the fabrication of nanostructures and nanodevices, contributing to advancements in electronics and photonics.
Mechanism of Action
The mechanism by which (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including cross-coupling reactions and polymerization. The ethynyl groups provide sites for further functionalization, enhancing the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
- (2,5-Diethynyl-1,4-phenylene)bis(trimethylsilane)
- (2,5-Diethynyl-1,4-phenylene)bis[dimethyl(phenyl)silane]
Comparison:
- Uniqueness: (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its trimethylsilane and dimethyl(phenyl)silane analogs.
- Applications: While similar compounds are used in polymer synthesis and catalysis, the ethoxy(dimethyl)silane derivative offers improved performance in drug delivery and bioconjugation applications due to its enhanced solubility and functionalization potential.
Properties
CAS No. |
922736-77-4 |
|---|---|
Molecular Formula |
C18H26O2Si2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
ethoxy-[4-[ethoxy(dimethyl)silyl]-2,5-diethynylphenyl]-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-9-15-13-18(22(7,8)20-12-4)16(10-2)14-17(15)21(5,6)19-11-3/h1-2,13-14H,11-12H2,3-8H3 |
InChI Key |
BZRTXRRTZRWAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC(=C(C=C1C#C)[Si](C)(C)OCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


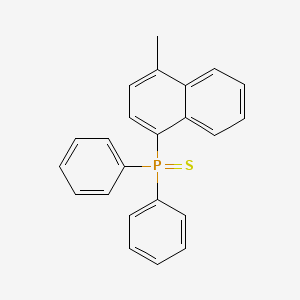
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
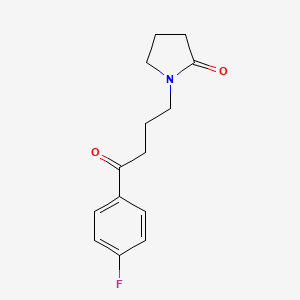
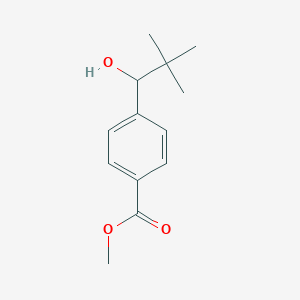
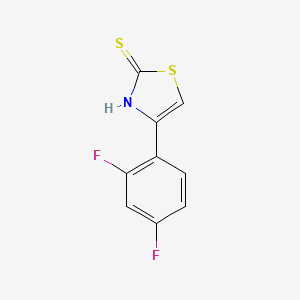
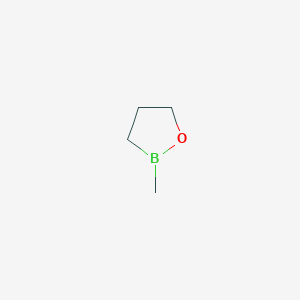
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
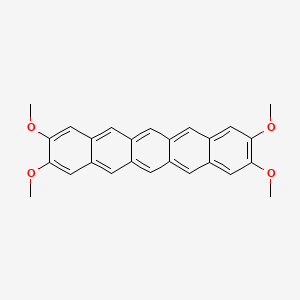
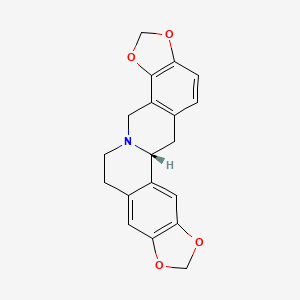
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
